![molecular formula C16H17N3O2 B13722504 4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 4-hydroxypropiophenone in the presence of anhydrous ethanol and a few drops of concentrated acetic acid. The mixture is stirred at room temperature and then heated to 50°C for several hours. The solvent is evaporated to obtain the crude product, which is then purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazone.
Reduction: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Mecanismo De Acción
The mechanism of action of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N’-[(1E)-1-(4-fluorophenyl)propylidene]benzohydrazide: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-amino-N’-[(1E)-1-(4-methoxyphenyl)propylidene]benzohydrazide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs .
Propiedades
Fórmula molecular |
C16H17N3O2 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-amino-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(11-5-9-14(20)10-6-11)18-19-16(21)12-3-7-13(17)8-4-12/h3-10,20H,2,17H2,1H3,(H,19,21)/b18-15+ |
Clave InChI |
QUJNKHYSWDAWPF-OBGWFSINSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
SMILES canónico |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



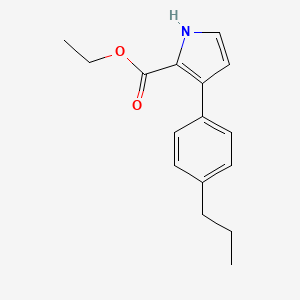
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)

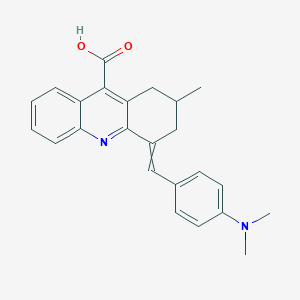
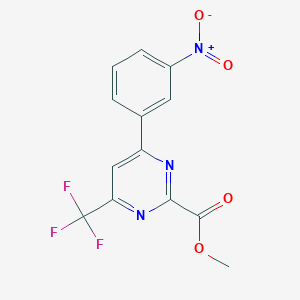
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)

![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)

![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
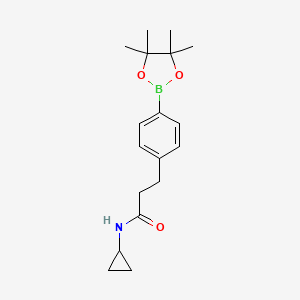
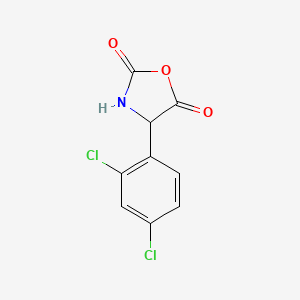
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
